molecular formula C22H19NO3 B5661634 2-{(Z)-1-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-6-METHOXYBENZO[DE]CHROMEN-3-ONE

2-{(Z)-1-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-6-METHOXYBENZO[DE]CHROMEN-3-ONE

Cat. No.: B5661634
M. Wt: 345.4 g/mol
InChI Key: DOWMTGRXOQQXMH-MOSHPQCFSA-N
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Description

2-{(Z)-1-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-6-METHOXYBENZO[DE]CHROMEN-3-ONE is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a complex arrangement of functional groups, including a dimethylamino group, a methoxy group, and a benzochromenone core, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(Z)-1-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-6-METHOXYBENZO[DE]CHROMEN-3-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzochromenone Core: The initial step involves the synthesis of the benzochromenone core through a cyclization reaction of appropriate precursors under acidic or basic conditions.

    Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

    Attachment of the Dimethylamino Group: The dimethylamino group is incorporated through nucleophilic substitution reactions, often using dimethylamine as the nucleophile.

    Formation of the Methylidene Bridge: The final step involves the formation of the methylidene bridge through condensation reactions, typically using aldehydes or ketones as starting materials.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{(Z)-1-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-6-METHOXYBENZO[DE]CHROMEN-3-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Dimethylamine, methyl iodide, various solvents (e.g., ethanol, dichloromethane).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{(Z)-1-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-6-METHOXYBENZO[DE]CHROMEN-3-ONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-{(Z)-1-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-6-METHOXYBENZO[DE]CHROMEN-3-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    2-{(Z)-1-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-6-HYDROXYBENZO[DE]CHROMEN-3-ONE: Similar structure with a hydroxy group instead of a methoxy group.

    2-{(Z)-1-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-6-ETHOXYBENZO[DE]CHROMEN-3-ONE: Similar structure with an ethoxy group instead of a methoxy group.

Uniqueness

The uniqueness of 2-{(Z)-1-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-6-METHOXYBENZO[DE]CHROMEN-3-ONE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the methoxy group, in particular, may influence its reactivity and interactions with biological targets, differentiating it from similar compounds.

Properties

IUPAC Name

(3Z)-3-[[4-(dimethylamino)phenyl]methylidene]-8-methoxy-2-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO3/c1-23(2)15-9-7-14(8-10-15)13-20-22(24)17-11-12-18(25-3)16-5-4-6-19(26-20)21(16)17/h4-13H,1-3H3/b20-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOWMTGRXOQQXMH-MOSHPQCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2C(=O)C3=C4C(=C(C=C3)OC)C=CC=C4O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)C3=C4C(=C(C=C3)OC)C=CC=C4O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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